methyl 1,3-dimethyl-1H-pyrazole-4-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 1,3-dimethylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-6(7(10)11-3)4-9(2)8-5/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJFZAQHRQDNIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801194006 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1,3-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801194006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78703-55-6 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1,3-dimethyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78703-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1,3-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801194006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Pyrazole Scaffolds in Modern Synthetic Chemistry
The pyrazole (B372694) ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in modern synthetic and medicinal chemistry. nih.govnih.gov This designation stems from its versatile chemical nature and its frequent appearance in a wide array of biologically active compounds. researchgate.netglobalresearchonline.net The structural framework of pyrazole allows for diverse substitutions, enabling chemists to fine-tune the steric, electronic, and physicochemical properties of the resulting molecules to achieve desired biological effects. nih.gov
Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, and antitumor properties. researchgate.netglobalresearchonline.net Their prominence is underscored by their presence in several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the erectile dysfunction drug Sildenafil, which feature a pyrazole core. nih.gov The ability of the pyrazole nucleus to act as a bioisosteric replacement for other functional groups and its capacity to engage in various non-covalent interactions, such as hydrogen bonding, make it a valuable component in rational drug design. nih.gov The synthetic accessibility and stability of the pyrazole ring further contribute to its widespread use as a foundational building block in the development of novel therapeutic agents and functional materials. nih.govresearchgate.net
Academic Research Context of Methyl Ester Pyrazole Derivatives
Within the vast family of pyrazole-based compounds, those containing a methyl ester functional group represent a particularly important subclass in academic research. Methyl ester pyrazole (B372694) derivatives are frequently synthesized as key intermediates in multi-step organic syntheses. nih.gov The ester group is synthetically versatile; it can be readily hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into amides and other functional groups, providing a gateway to a diverse range of more complex molecules. nih.govgoogleapis.com
Research into pyrazole methyl esters often focuses on their potential as biologically active agents themselves. For instance, various substituted pyrazole ester derivatives have been designed and synthesized to act as inhibitors of specific enzymes, such as the West Nile Virus NS2B-NS3 proteinase. mdpi.comnih.gov The strategic placement of substituents on the pyrazole ring, in combination with the methyl ester moiety, allows for systematic structure-activity relationship (SAR) studies. These studies are crucial for optimizing the potency and selectivity of potential drug candidates. nih.gov Furthermore, the development of novel synthetic methodologies for accessing regioselectively substituted pyrazole methyl esters remains an active area of research, aiming to improve efficiency and expand the chemical space available for drug discovery and materials science. mdpi.comproquest.com
Structural Features and Nomenclature of Methyl 1,3 Dimethyl 1h Pyrazole 4 Carboxylate
Classical and Established Synthetic Routes
Traditional methods for the synthesis of the pyrazole core and its derivatives have been well-established for over a century and continue to be widely used due to their reliability and the availability of starting materials.
Cyclocondensation Reactions for Pyrazole Ring Formation
The cornerstone of pyrazole synthesis is the cyclocondensation reaction between a compound containing a hydrazine (B178648) moiety and a 1,3-dielectrophilic species. chim.itbeilstein-journals.org This approach allows for the direct construction of the five-membered heterocyclic ring.
The most common and classic method for synthesizing the pyrazole ring is the Knorr synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.orgnih.gov This reaction is versatile and can be adapted for the synthesis of a wide range of substituted pyrazoles. The reaction of a 1,3-dicarbonyl compound with a substituted hydrazine, such as methylhydrazine, can potentially lead to two regioisomeric products. nih.gov
A key precursor for this compound is a substituted 1,3-dicarbonyl compound. For instance, a suitable precursor would be a derivative of 2-formyl-3-oxobutanoate. The reaction of this dicarbonyl compound with methylhydrazine would lead to the formation of the 1,3-dimethyl-1H-pyrazole ring system. Subsequent esterification would then yield the final product.
Multicomponent reactions, where multiple starting materials react in a single step to form a complex product, have also been developed for pyrazole synthesis. rsc.org These reactions offer advantages in terms of efficiency and atom economy.
An alternative classical route to pyrazoles involves the reaction of α,β-unsaturated carbonyl compounds with hydrazine derivatives. This method typically proceeds through a Michael addition of the hydrazine to the unsaturated system, followed by intramolecular cyclization and dehydration to form the pyrazole ring. While a general and widely used method for pyrazole synthesis, specific examples leading directly to this compound are not extensively documented in readily available literature. The general applicability of this method, however, suggests its potential as a viable synthetic route.
Esterification of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid
A direct and common method to obtain this compound is through the esterification of its corresponding carboxylic acid, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid. This transformation can be accomplished using various standard esterification procedures.
One documented method involves the use of trimethylsilylated diazomethane (B1218177). In this procedure, 1-methyl-4-pyrazolecarboxylic acid is treated with trimethylsilylated diazomethane in methanol (B129727) at 0 °C to afford the desired methyl ester in good yield. chemicalbook.com Another approach is the reaction of methyl pyrazole-4-carboxylate with methyl iodide in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF). chemicalbook.com This reaction proceeds via N-methylation of the pyrazole ring.
The Fischer esterification, a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is also a potential route. masterorganicchemistry.com This equilibrium-driven reaction typically uses the alcohol as the solvent to drive the reaction towards the ester product. masterorganicchemistry.com
| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |
| 1-Methyl-4-pyrazolecarboxylic acid | Trimethylsilylated diazomethane | Methanol | 0 °C, 20 min | 76% | chemicalbook.com |
| Methyl pyrazole-4-carboxylate | Methyl iodide, Potassium carbonate | N,N-Dimethylformamide | Room temperature, 1 h | 90% | chemicalbook.com |
Multi-step Sequences from Simpler Organic Precursors (e.g., Ethyl Acetoacetate)
This compound can be synthesized through a multi-step sequence starting from simple and readily available organic precursors like ethyl acetoacetate (B1235776). A patented method describes the synthesis of the precursor acid, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, from ethyl acetoacetate, triethyl orthoformate, and acetic anhydride (B1165640). google.com
The first step involves the reaction of ethyl acetoacetate with triethyl orthoformate and acetic anhydride to form an intermediate, which is then cyclized with a 40% aqueous solution of methylhydrazine in the presence of sodium hydroxide (B78521) and toluene. google.com The resulting ester is then hydrolyzed using hydrochloric acid to yield 1,3-dimethyl-1H-pyrazole-4-carboxylic acid. google.com This carboxylic acid can then be esterified as described in the previous section to obtain the final methyl ester.
Synthetic Sequence from Ethyl Acetoacetate:
Condensation: Ethyl acetoacetate is reacted with triethyl orthoformate and acetic anhydride. google.com
Cyclization: The resulting intermediate is treated with methylhydrazine to form the pyrazole ring. google.com
Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid. google.com
Esterification: The carboxylic acid is converted to the methyl ester.
Contemporary and Emerging Synthetic Strategies
Modern synthetic chemistry has introduced new technologies and methodologies to improve the efficiency, selectivity, and environmental footprint of chemical reactions. These strategies are also applicable to the synthesis of pyrazole derivatives.
Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields for the synthesis of pyrazoles. nih.gov For instance, the condensation of 1,3-dicarbonyl compounds with hydrazines can be significantly accelerated under microwave irradiation. nih.gov
Continuous flow chemistry is another emerging technology that offers advantages in terms of safety, scalability, and product consistency. nih.gov The synthesis of pyrazoles can be adapted to a continuous flow process, allowing for a more controlled and efficient production. nih.govafinitica.com
Multicomponent reactions, often facilitated by novel catalysts, represent a contemporary approach to the synthesis of complex molecules like substituted pyrazoles in a single step. For example, the use of magnetic ionic liquids as recyclable catalysts has been reported for the one-pot synthesis of pyrazole-4-carboxylic acid ethyl ester derivatives from a phenylhydrazine, an aldehyde, and ethyl acetoacetate. sid.ir Such strategies offer a greener and more efficient alternative to traditional multi-step syntheses.
While not all of these contemporary methods have been specifically reported for the synthesis of this compound, their successful application in the synthesis of structurally related pyrazoles suggests their potential for the efficient and scalable production of this target compound.
Transition-Metal Catalyzed Approaches for Pyrazole Formation
Transition-metal catalysis offers powerful tools for the synthesis of pyrazoles, often providing access to complex structures under mild conditions. researchgate.netrsc.org These methods can involve direct C-H functionalization of a pre-formed pyrazole ring or catalytic cyclization reactions to build the heterocyclic core. researchgate.netelsevierpure.com
Various transition metals, including palladium, copper, iron, and ruthenium, have been employed to catalyze pyrazole synthesis. organic-chemistry.org For instance, palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide can produce pyrazole derivatives. researchgate.net Copper-catalyzed condensation reactions provide an acid-free pathway to pyrazoles at room temperature. organic-chemistry.org Furthermore, iron-catalyzed reactions of diarylhydrazones with vicinal diols have been shown to yield 1,3-substituted pyrazoles regioselectively. organic-chemistry.org
A notable approach involves the use of transition metal-containing ionic liquids. An iron(III)-based ionic liquid has been utilized as an efficient and reusable homogeneous catalyst for the one-pot synthesis of pyrazoles from 1,3-diketones and hydrazines at room temperature. ias.ac.in This method aligns with green chemistry principles by offering high yields and catalyst recyclability over several cycles. ias.ac.in
| Catalyst System | Reactants | Product Type | Key Advantages | Reference |
| Pd-catalyst | Terminal alkyne, Hydrazine, CO, Aryl iodide | Substituted Pyrazoles | Four-component coupling, builds complexity quickly. | researchgate.net |
| Cu-catalyst | 1,3-Diketones, Hydrazines | Substituted Pyrazoles | Acid-free conditions, room temperature, short reaction time. | organic-chemistry.org |
| Fe(III)-based Ionic Liquid | 1,3-Diketones, Hydrazines | Substituted Pyrazoles | Homogeneous catalysis, reusable catalyst, green solvent. | ias.ac.in |
| Ti-imido Complex | Alkynes, Nitriles | Multisubstituted Pyrazoles | Multicomponent coupling, avoids hydrazine precursors. | nih.gov |
This table provides an interactive overview of selected transition-metal catalyzed approaches for pyrazole synthesis.
One-Pot Multicomponent Reactions for Enhanced Efficiency
One-pot multicomponent reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like pyrazoles, as they combine three or more reactants in a single step, avoiding the need to isolate intermediates. ut.ac.irbeilstein-journals.org This approach significantly reduces waste, saves time, and aligns with the principles of green chemistry. ut.ac.ir
The classical Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, has been adapted into MCR formats. beilstein-journals.orgmdpi.com In these adaptations, the 1,3-dicarbonyl intermediate is generated in situ before cyclizing with a hydrazine, streamlining the process into a single operation. beilstein-journals.orgmdpi.com For example, 1,3-diketones can be formed from ketones and acid chlorides and immediately trapped with hydrazine to yield polysubstituted pyrazoles. mdpi.com
A variety of catalysts have been employed to facilitate these reactions, including green and cost-effective options. One study demonstrated a four-component synthesis of dihydropyrano[2,3-c]pyrazoles using pre-heated fly-ash, an industrial waste product, as a catalyst in an aqueous medium, achieving yields up to 95%. ut.ac.ir Other MCRs utilize catalysts like sodium gluconate or magnetic nanoparticles to produce diverse pyrazole derivatives. rsc.org
| Number of Components | Reactants | Catalyst | Product Type | Reference |
| Three-component | Enaminones, Benzaldehyde, Hydrazine-HCl | Ammonium Acetate | 1-H-Pyrazole derivatives | longdom.org |
| Four-component | Ethyl acetoacetate, Hydrazine hydrate, Malononitrile, Aryl aldehydes | Pre-heated Fly-Ash | Dihydropyrano[2,3-c]pyrazoles | ut.ac.ir |
| Four-component | Aldehydes, Malononitrile, β-Ketoesters, Hydrazine hydrate | Sodium Gluconate | Dihydropyrano[2,3-c]pyrazoles | rsc.org |
| Five-component | Hydrazine hydrate, Ethyl acetoacetate, Barbituric acid, Aryl aldehyde, Ammonium acetate | Nano ZnO | Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidinediones | researchgate.net |
This interactive table summarizes various one-pot multicomponent reactions for synthesizing pyrazole-containing heterocycles.
Green Chemistry Principles in Pyrazole Ester Synthesis
The application of green chemistry principles to pyrazole synthesis aims to reduce environmental impact by using safer solvents, renewable materials, and energy-efficient processes. researchgate.netjetir.org A significant focus has been the replacement of volatile organic solvents with water, which is non-toxic and readily available. thieme-connect.com
Several protocols report the successful synthesis of pyrazoles in aqueous media. thieme-connect.com For example, the synthesis of tetrasubstituted pyrazoles has been achieved in water using cetyltrimethylammonium bromide (CTAB) as a catalyst. thieme-connect.com Another approach utilizes preheated fly-ash as a cost-effective and environmentally benign catalyst for multicomponent pyrazole synthesis in water. ut.ac.ir
Solvent-free, or solid-state, reactions represent another key green strategy. One method describes the synthesis of pyrazole derivatives at room temperature under solvent-free conditions using the ionic salt tetrabutylammonium (B224687) bromide as a catalyst, achieving yields of 75–86%. tandfonline.com The use of recyclable catalysts, such as transition metal-based ionic liquids or nano-ZnO, further enhances the sustainability of these methods. ias.ac.innih.gov
| Green Principle | Methodology | Catalyst/Conditions | Key Advantage | Reference |
| Green Solvent | Multicomponent reaction in water | CeO2/CuO@GQDs@NH2 nanocomposite | Environmentally friendly aqueous synthesis. | thieme-connect.com |
| Waste Valorization | One-pot synthesis in aqueous medium | Pre-heated Fly-Ash | Use of an inexpensive, recycled industrial waste catalyst. | ut.ac.ir |
| Solvent-Free | Reaction of 1,3-dicarbonyls and hydrazines | Tetrabutylammonium bromide | Avoids organic solvents, room temperature conditions. | tandfonline.com |
| Reusable Catalyst | Condensation of 1,3-diketones and hydrazines | Fe(III)-based Ionic Liquid | Catalyst can be reused for multiple cycles with high yield. | ias.ac.in |
This interactive table highlights various green chemistry approaches applied to the synthesis of pyrazole derivatives.
Direct Ester Synthesis from Esters via C-(C=O) Coupling and Condensation
A direct and innovative route to pyrazoles involves the use of esters as starting materials. rsc.org This method relies on a tert-butoxide-assisted C–(C=O) coupling reaction to generate a key β-ketonitrile or α,β-alkynone intermediate, which subsequently undergoes condensation with hydrazine to form the pyrazole ring. rsc.orgresearchgate.net
The process begins with the coupling of an ester and a nitrile or a terminal alkyne, promoted by a strong base like potassium tert-butoxide in a solvent such as THF. researchgate.net This forms the crucial 1,3-dielectrophilic precursor. Without isolation, this intermediate is then treated with a hydrazine derivative. The subsequent cyclization and dehydration afford the final pyrazole product. rsc.orgrsc.org This one-pot, two-step sequence allows for easy control over the substitution pattern at the N-1, C-3, C-4, and/or C-5 positions of the pyrazole core, making it a versatile strategy. rsc.orgresearchgate.net
| Ester Substrate | Coupling Partner | Intermediate | Hydrazine | Final Product | Overall Yield | Reference |
| Methyl 4-chlorobenzoate | Acetonitrile | 3-(4-chlorophenyl)-3-oxopropanenitrile | Hydrazine | 5-Amino-3-(4-chlorophenyl)-1H-pyrazole | 77% | researchgate.netrsc.org |
| Ethyl acetate | Phenylacetylene | 1-phenylbut-2-yn-1-one | Hydrazine | 5-Methyl-3-phenyl-1H-pyrazole | Not Specified | rsc.orgresearchgate.net |
| Methyl isobutyrate | Acetonitrile | 4-methyl-3-oxopentanenitrile | Phenylhydrazine | 5-Amino-3-isopropyl-1-phenyl-1H-pyrazole | Not Specified | rsc.orgresearchgate.net |
This interactive table illustrates the direct synthesis of pyrazoles from esters, showcasing different substrates and the corresponding products.
Regiochemical Control and Stereochemical Considerations in Synthesis
A primary challenge in the synthesis of asymmetrically substituted pyrazoles, such as 1,3-dimethyl-1H-pyrazole-4-carboxylate, is controlling the regioselectivity. When a non-symmetrical 1,3-dicarbonyl precursor reacts with a substituted hydrazine (e.g., methylhydrazine), two regioisomeric products can form. acs.org
Significant improvements in regioselectivity have been achieved by modifying the reaction solvent. While the condensation of a 1,3-diketone with methylhydrazine in a traditional solvent like ethanol (B145695) often yields a mixture of isomers, the use of fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can dramatically favor the formation of one regioisomer over the other. acs.org The choice of solvent can influence the protonation state and reactivity of the two nitrogen atoms in methylhydrazine, thereby directing the initial nucleophilic attack to a specific carbonyl group. acs.org
The 1,3-dipolar cycloaddition of diazo compounds onto alkynes is another common method where regioselectivity is a key consideration. The electronic and steric properties of the substituents on both the diazo compound and the alkyne determine the orientation of the addition and thus the final substitution pattern of the pyrazole ring. nih.gov For the synthesis of this compound, stereochemical considerations are minimal as the final product is an achiral, aromatic molecule. The main synthetic challenge remains the regiochemical placement of the N-methyl and C-methyl groups.
| 1,3-Diketone Substrate | Hydrazine | Solvent | Regioisomeric Ratio | Reference |
| 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol | 1 : 1.1 | acs.org |
| 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | 11.5 : 1 | acs.org |
| 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | >20 : 1 | acs.org |
This interactive table demonstrates the powerful effect of solvent choice on the regioselectivity of pyrazole formation.
Optimization of Reaction Conditions and Yields for Scalable Synthesis
Optimizing reaction conditions is critical for transitioning a synthetic method from laboratory scale to industrial production. This involves systematically varying parameters such as temperature, solvent, catalyst loading, and reaction time to maximize yield, minimize byproducts, and ensure a cost-effective and robust process. researchgate.netnih.gov
For the synthesis of pyrazole derivatives, optimization often begins with screening different solvents and bases or catalysts. nih.gov A temperature-controlled approach has been developed for the divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles, where simply adjusting the reaction temperature can selectively yield one product over the other in moderate to excellent yields. nih.gov
Patents for the synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid and related compounds provide insight into scalable processes. One method starts with ethyl acetoacetate, triethyl orthoformate, and acetic anhydride to form an intermediate, which is then cyclized with a 40% methylhydrazine aqueous solution. google.com The process details specific quantities on a kilogram scale, demonstrating its industrial applicability. google.com Subsequent hydrolysis of the resulting ester yields the target carboxylic acid. google.com This highlights how a multi-step synthesis can be optimized for large-scale production by using readily available, low-cost starting materials and telescoping reaction steps to avoid purification of intermediates.
| Parameter Varied | Conditions | Outcome | Reference |
| Temperature | Reaction of α,β-alkynic hydrazones at room temperature vs. 95 °C | Divergent synthesis of pyrazoles vs. 1-tosyl-1H-pyrazoles | nih.gov |
| Catalyst | Five-component reaction with different catalysts (e.g., nano ZnO, L-proline) | Optimized yield of pyrazolo-pyridopyrimidinediones | researchgate.net |
| Scale | Synthesis starting with 600 kg of ethyl acetoacetate | Production of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid intermediate at industrial scale | google.com |
| Hydrolysis Agent | Hydrolysis of a pyrazole ester using NaOH, KOH, or LiOH | Yields ranging from 84.3% to 92% for the final carboxylic acid product | googleapis.com |
This interactive table shows examples of how reaction conditions are optimized to improve yield, selectivity, and scalability in pyrazole synthesis.
Reactions Involving the Ester Functionality
The ester group at the C4 position of the pyrazole ring is a primary site for chemical modification, enabling the synthesis of a wide range of derivatives, including carboxylic acids, amides, and other esters.
The hydrolysis of the methyl ester to its corresponding carboxylic acid, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, is a fundamental transformation. This reaction is typically carried out under basic conditions, followed by acidification. The resulting carboxylic acid is a key precursor for the synthesis of many agrochemicals. google.comwikipedia.org
The reaction generally involves heating the ester in the presence of an aqueous base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). googleapis.comgoogle.com The use of a co-solvent like methanol or ethanol can facilitate the reaction. After the saponification is complete, the reaction mixture is acidified, typically with hydrochloric acid (HCl), to precipitate the carboxylic acid product. google.com
| Base | Solvent | Temperature | Outcome | Reference |
| Sodium Hydroxide | Water/Methanol | Reflux | High yield of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid | wikipedia.orggoogleapis.com |
| Potassium Hydroxide | Water/Methanol | 60 °C | High purity carboxylic acid product | googleapis.com |
| Lithium Hydroxide | Water/Methanol | 60 °C | Yield of 88.6% reported for a similar pyrazole ester | googleapis.com |
This table is interactive and can be sorted by clicking on the column headers.
Transesterification is a process where the methyl group of the ester is exchanged for a different alkyl group. While specific studies detailing the transesterification of this compound are not extensively documented in the provided results, the principles of this reaction are well-established for similar carboxylate esters. This reaction is typically catalyzed by an acid or a base.
For example, reacting the methyl ester with an excess of another alcohol (e.g., ethanol or propanol) in the presence of a catalyst like sulfuric acid or sodium methoxide (B1231860) would be the standard approach. The equilibrium of the reaction is driven towards the desired product by using the new alcohol as the solvent or by removing the methanol byproduct.
Amidation: The conversion of this compound to various amides is of significant industrial importance, as many potent fungicides are pyrazole carboxamides. researchgate.netmdpi.com The most common synthetic route involves a two-step process:
Hydrolysis: The methyl ester is first hydrolyzed to 1,3-dimethyl-1H-pyrazole-4-carboxylic acid as described previously. epo.org
Amide Coupling: The resulting carboxylic acid is then activated, typically by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comepo.org This activated intermediate readily reacts with a wide range of primary or secondary amines to form the corresponding amide derivative. nih.gov
Direct conversion of the ester to an amide by aminolysis is also possible but often requires harsh conditions (high temperatures and pressures) or specific catalysts.
Reduction: The ester functionality can be reduced to a primary alcohol, yielding (1,3-dimethyl-1H-pyrazol-4-yl)methanol. This transformation requires strong reducing agents. Based on studies of similar pyrazole esters, lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) is an effective reagent for this type of reduction. rsc.org The reaction involves the nucleophilic addition of a hydride ion to the ester's carbonyl carbon, followed by workup with water and acid to yield the alcohol.
Electrophilic and Nucleophilic Substitutions on the Pyrazole Ring System
The pyrazole ring is an aromatic heterocycle, and its electron density influences its reactivity towards substitution reactions. In 1,3-dimethyl-1H-pyrazole-4-carboxylate, the C4 position is occupied. The remaining open position for substitution is C5, which is the typical site for electrophilic attack in such substituted pyrazoles.
Halogenation of pyrazoles typically occurs at the C4 position due to its higher electron density. researchgate.net However, since this position is blocked in this compound, electrophilic halogenation is directed to the C5 position.
Common halogenating agents such as N-halosuccinimides (NCS, NBS, NIS) can be used to introduce chlorine, bromine, or iodine atoms onto the pyrazole ring. researchgate.netbeilstein-archives.org These reactions are often carried out in a suitable solvent, and can proceed under mild, metal-free conditions. researchgate.netbeilstein-archives.org For instance, reacting the pyrazole with N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride or even water can yield the 5-bromo derivative. researchgate.net
| Reagent | Halogen Introduced | Position | Typical Conditions | Reference |
| N-Chlorosuccinimide (NCS) | Chlorine | C5 | DMSO, Room Temperature | beilstein-archives.org |
| N-Bromosuccinimide (NBS) | Bromine | C5 | CCl₄ or H₂O, Room Temperature | researchgate.net |
| N-Iodosuccinimide (NIS) | Iodine | C5 | DMSO, Room Temperature | beilstein-archives.org |
This table is interactive and can be sorted by clicking on the column headers.
Nitration: The introduction of a nitro group (-NO₂) onto the pyrazole ring is a classic electrophilic aromatic substitution. For substituted pyrazoles, this reaction is typically achieved using a mixture of nitric acid and sulfuric acid. rsc.org In the case of this compound, the nitro group is expected to be directed to the C5 position, yielding methyl 1,3-dimethyl-5-nitro-1H-pyrazole-4-carboxylate. The reaction conditions, such as temperature and concentration of the nitrating mixture, would need to be controlled to prevent side reactions. rsc.org
Sulfonation: The introduction of a sulfonic acid group (-SO₃H) or a related sulfonyl group onto the pyrazole ring can also be achieved. While direct sulfonation with fuming sulfuric acid is possible, alternative methods are often employed. For instance, the synthesis of 1,3-dimethyl-1H-pyrazole-4-sulfonamide has been reported, indicating that a sulfonyl group can be successfully introduced at the C4 position of the 1,3-dimethylpyrazole (B29720) core. nih.gov This suggests that if the C4 carboxylate were to be removed or if the synthesis started from a different precursor, sulfonation at C4 would be feasible. For the title compound, substitution would be expected at C5, though specific studies on this direct sulfonation are not prevalent. The synthesis of related sulfonyl derivatives often proceeds through multi-step sequences rather than direct sulfonation of the heterocycle. chemicalbook.com
Alkylation and Acylation Reactions on the Pyrazole Ring
While the pyrazole ring of this compound is already N-alkylated, further alkylation or acylation at the ring nitrogens is not typical under standard conditions. However, the principles of pyrazole alkylation are well-established. Generally, N-alkylation of asymmetrically substituted 1H-pyrazoles can lead to a mixture of regioisomeric N-substituted products. ktu.edu For instance, the alkylation of a tautomeric 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate with methyl iodide yields an inseparable mixture of regioisomers. ktu.edu
In the broader context of pyrazole chemistry, Friedel-Crafts reactions represent a key method for introducing alkyl and acyl groups onto aromatic rings. libretexts.orgopenstax.org Friedel-Crafts alkylation involves treating an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, like aluminum chloride (AlCl₃), to generate a carbocation electrophile. openstax.orgyoutube.com Similarly, Friedel-Crafts acylation introduces an acyl group using an acyl chloride or anhydride with a Lewis acid catalyst. libretexts.orgyoutube.com The reactive electrophile in this case is a resonance-stabilized acylium ion. youtube.com It is important to note that these reactions are typically applied to aromatic carbocycles and their applicability to the electron-rich pyrazole ring of the title compound would require specific investigation to overcome potential challenges like catalyst poisoning by the nitrogen atoms and control of regioselectivity.
Modifications and Functionalization of Methyl Substituents
The methyl groups at the 1- and 3-positions of the pyrazole ring are potential sites for functionalization, although this is often more challenging than reactions at the ring itself. One common strategy for modifying such methyl groups is through radical halogenation, followed by nucleophilic substitution. This approach, however, can lack selectivity and may not be compatible with other functional groups in the molecule.
A more directed approach involves the synthesis of pyrazole derivatives where the methyl group is replaced by a functionalized counterpart from the outset. For example, methods for synthesizing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and its esters have been developed. googleapis.comgoogle.com These syntheses often start from precursors already containing the difluoromethyl group, such as 4,4-difluoroacetoacetate, which is then reacted with reagents like triethyl orthoformate and methylhydrazine to construct the pyrazole ring. googleapis.com
| Starting Material | Reagents | Product | Reference |
| 4,4-difluoroacetoacetate | 1. Triethyl orthoformate 2. Methylhydrazine | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ester | googleapis.com |
| Alkyl difluoroacetoacetate | 1. Trialkyl orthoformate, Acetyl anhydride 2. Methylhydrazine hydrate | Alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate | google.com |
Metalation and Subsequent Cross-Coupling Reactions (e.g., Suzuki, Heck)
Metalation of the pyrazole ring, followed by cross-coupling reactions, is a powerful strategy for introducing aryl, heteroaryl, or vinyl substituents. Directed ortho-metalation (DoM) is a common technique where a directing group guides the deprotonation of an adjacent position. For this compound, the ester group at the 4-position could potentially direct metalation to the 5-position. Subsequent reaction with an electrophile, such as an aryl halide in a Suzuki or Heck coupling, would then introduce a new substituent at this position.
While specific examples for this compound are not prevalent in the provided search results, the principles of such reactions are widely applied in heterocyclic chemistry. For instance, a modular approach to preparing tri- and tetracyclic carbazoles has been described using a sequential [3 + 2] heteroannulation strategy that involves Pd-catalyzed Buchwald-Hartwig amination followed by C/N-arylation. nih.gov This highlights the utility of palladium-catalyzed cross-coupling reactions in building complex heterocyclic systems.
Chemo- and Regioselective Functionalization Studies
The selective functionalization of different positions on the pyrazole ring is a key challenge and an area of active research. The electronic nature of the pyrazole ring and the directing effects of the existing substituents play a crucial role in determining the outcome of chemical reactions.
Studies on the regioselective synthesis of variously substituted pyrazoles provide insights into controlling reactivity. For example, a one-pot, three-step synthesis of highly functionalized phenylaminopyrazoles has been shown to be highly regio- and chemo-selective, yielding a single N¹-substituted pyrazole derivative. nih.gov The reaction involves the condensation of an active methylene (B1212753) reagent, phenylisothiocyanate, and a substituted hydrazine. nih.gov
Furthermore, the synthesis of regioisomeric 5- and 3-hydroxy-N-aryl-1H-pyrazole-4-carboxylates has been achieved through distinct two-step synthetic routes, demonstrating that the choice of starting materials and reaction conditions can effectively control the regiochemical outcome. mdpi.com The synthesis of the 5-hydroxy isomers involves the acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines, followed by base-catalyzed cyclization. mdpi.com In contrast, the 3-hydroxy isomers are prepared via acylation of hydrazines with methyl malonyl chloride and subsequent cyclization. mdpi.com These examples underscore the potential for achieving high levels of chemo- and regioselectivity in the functionalization of pyrazole systems through careful reaction design.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of methyl 1,3-dimethyl-1H-pyrazole-4-carboxylate by probing the magnetic environments of its constituent nuclei, primarily ¹H and ¹³C.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. For this compound, the spectrum is expected to be relatively simple, displaying distinct signals for each unique proton environment. The anticipated signals include a singlet for the lone pyrazole (B372694) ring proton (H-5), and singlets for the three methyl groups: the N-methyl group, the C3-methyl group, and the ester methyl group.
The chemical shift (δ) of the pyrazole proton (H-5) is influenced by the aromatic nature of the ring and the electronic effects of the substituents. The methyl groups will appear as sharp singlets, each integrating to three protons. Their respective chemical shifts will differ based on their attachment point (to a nitrogen atom, a carbon atom of the pyrazole ring, or the ester's oxygen atom).
Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃) This data is illustrative and based on typical chemical shifts for similar structures.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.85 | Singlet | 1H | H-5 (pyrazole ring) |
| 3.88 | Singlet | 3H | N1-CH₃ |
| 3.75 | Singlet | 3H | O-CH₃ (ester) |
| 2.45 | Singlet | 3H | C3-CH₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework
Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon backbone of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum is expected to show seven unique carbon signals. These include the carbonyl carbon of the ester group, which typically resonates at a low field (high ppm value), and the carbon atoms of the pyrazole ring (C3, C4, and C5). The three methyl carbons will appear at higher fields (lower ppm values). The chemical shifts provide insight into the electronic environment of each carbon atom.
Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃) This data is illustrative and based on typical chemical shifts for similar structures.
| Chemical Shift (δ, ppm) | Assignment |
| 164.5 | C=O (ester) |
| 149.0 | C3 (pyrazole ring) |
| 140.0 | C5 (pyrazole ring) |
| 112.0 | C4 (pyrazole ring) |
| 51.5 | O-CH₃ (ester) |
| 39.0 | N1-CH₃ |
| 13.5 | C3-CH₃ |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments are crucial for confirming the precise connectivity of the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this molecule, a COSY spectrum would be expected to show no cross-peaks, as all proton signals are singlets and are not coupled to each other. This lack of correlation confirms their spatial isolation.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. It would be expected to show correlations between the H-5 proton and the C5 carbon, the N1-CH₃ protons and its corresponding carbon, the C3-CH₃ protons and its carbon, and the O-CH₃ protons and the ester methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key for establishing long-range (typically 2-3 bond) correlations between protons and carbons, which helps piece together the molecular framework. Expected key correlations would include:
The H-5 proton showing correlations to C3 and C4 of the pyrazole ring, and to the N1-methyl carbon.
The N1-CH₃ protons correlating with the pyrazole ring carbons C5 and the carbon of the C3-methyl group.
The C3-CH₃ protons correlating with the pyrazole carbons C3 and C4.
The O-CH₃ protons correlating with the ester carbonyl carbon.
These 2D NMR experiments, when analyzed together, would provide unambiguous confirmation of the assigned structure of this compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (molecular formula C₇H₁₀N₂O₂), the calculated exact mass of the molecular ion [M+H]⁺ can be compared to the experimentally measured value. nih.gov
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Calculated Monoisotopic Mass | 154.07423 Da |
| Measured m/z [M+H]⁺ | (Requires experimental data) |
| Mass Accuracy (ppm) | (Requires experimental data) |
A high degree of accuracy between the calculated and measured mass (typically within 5 ppm) confirms the elemental formula. Further analysis of the fragmentation pattern in the mass spectrum can provide additional structural information. Common fragmentation pathways might include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃) from the molecular ion.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to exhibit several characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the ester functional group is typically prominent. Other expected signals include C-H stretching vibrations for the methyl groups and the pyrazole ring, C=N and C=C stretching vibrations within the aromatic pyrazole ring, and C-O stretching of the ester group.
Table 4: Expected Characteristic IR Absorption Bands This data is illustrative and based on typical vibrational frequencies for the functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2950-3100 | C-H Stretch | Aromatic & Aliphatic C-H |
| ~1725 | C=O Stretch | Ester Carbonyl |
| ~1500-1600 | C=N, C=C Stretch | Pyrazole Ring |
| ~1250 | C-O Stretch | Ester |
X-ray Crystallography for Solid-State Molecular Structure Determination
Table 5: Hypothetical X-ray Crystallographic Data This data is for illustrative purposes only.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| β (°) | 95.5 |
| Volume (ų) | 845 |
| Z | 4 |
Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., GC-MS, LC-MS)
The purity assessment and separation of this compound from reaction mixtures or formulations are critical for ensuring its quality and efficacy in various applications. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques widely employed for this purpose. These methods offer high resolution and sensitivity, allowing for the separation, identification, and quantification of the target compound and any related impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a preferred method for the analysis of volatile and thermally stable compounds like this compound. The technique separates compounds based on their differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase within a capillary column. Following separation, the mass spectrometer fragments the eluted molecules and analyzes the resulting ions, providing a unique mass spectrum that acts as a chemical fingerprint for identification.
Detailed Research Findings: Analysis of pyrazole derivatives by GC-MS is well-established. For this compound, a typical method would involve injection into a heated port where it is vaporized and carried by an inert gas (e.g., Helium) onto the analytical column. A non-polar or medium-polarity column, such as one coated with a phenyl-polysiloxane phase, is often suitable for separating pyrazole isomers and related compounds.
The mass spectrum of this compound is predictable based on its structure and data from similar pyrazole esters. The molecular ion peak (M+) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (154.17 g/mol ). nih.gov Key fragmentation patterns for pyrazole rings often involve the loss of HCN or N₂. For this specific molecule, significant fragments would likely arise from the ester group, such as the loss of a methoxy radical (•OCH₃, 31 Da) leading to a fragment at m/z 123, or the loss of the entire methoxycarbonyl group. The NIST WebBook provides mass spectral data for a related isomer, ethyl 5-methyl-1H-pyrazole-3-carboxylate (C₇H₁₀N₂O₂), which shows a prominent molecular ion peak and characteristic fragmentation, supporting the expected fragmentation behavior. nist.gov
A general-purpose GC-MS method suitable for the analysis of this compound is detailed in the table below.
| Parameter | Typical Condition |
|---|---|
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system) |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) or Splitless for trace analysis |
| Oven Program | Initial temp 70 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
Predicted Mass Spectral Data: Based on the structure and common fragmentation of pyrazole esters, the following key ions would be expected in the EI mass spectrum.
| m/z | Predicted Fragment Identity | Significance |
|---|---|---|
| 154 | [M]⁺ (Molecular Ion) | Confirms molecular weight |
| 123 | [M - •OCH₃]⁺ | Loss of the methoxy radical from the ester |
| 95 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl group |
| 81 | [C₄H₅N₂]⁺ | Fragment of the dimethylpyrazole ring |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique that is particularly useful for less volatile compounds or for analyzing complex mixtures without derivatization. For this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a mass spectrometer is the most common approach.
Detailed Research Findings: Research on the closely related compound 3,4-dimethyl-1H-pyrazole (3,4-DMP) reveals that small, polar pyrazole derivatives can be challenging to retain on standard C18 reversed-phase columns, often eluting near the solvent front with poor peak shape. nih.govnih.govresearchgate.net This issue is typically addressed by using alternative stationary phases or mobile phase modifiers.
For this compound, a similar challenge might be encountered. To achieve adequate retention and separation, a column with a different selectivity, such as a biphenyl (B1667301) or pentafluorophenyl (PFP) phase, could be employed. Alternatively, ion-pair chromatography, where a reagent is added to the mobile phase to form a neutral complex with the analyte, can significantly enhance retention on a C18 column. nih.govnih.gov
A patent describing the synthesis of a related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, mentions the use of HPLC to confirm product purity at 99.6%, demonstrating the utility of this technique for quality control in synthetic processes. google.com
The following table outlines a potential LC-MS method for the analysis of this compound, incorporating solutions for potential retention issues.
| Parameter | Typical Condition |
|---|---|
| Instrument | HPLC or UPLC system coupled to a Mass Spectrometer (e.g., Agilent 1200 series LC with 6470 triple quadrupole MS) nih.gov |
| Column | Phenomenex Kinetex Biphenyl (50 x 3 mm, 2.6 µm) or equivalent C18 with ion-pairing agent nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) at m/z 155.08 ([M+H]⁺) |
These chromatographic methods are essential for verifying the identity and purity of this compound, as well as for separating it from starting materials, by-products, and degradants in various sample matrices.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of pyrazole (B372694) derivatives. researchgate.neteurjchem.com These calculations provide a deep understanding of the molecule's stability, reactivity, and spectroscopic characteristics.
The electronic structure of pyrazole derivatives is often analyzed through Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.netresearchgate.net A smaller gap generally implies higher reactivity, as less energy is required to excite electrons from the HOMO to the LUMO. researchgate.netresearchgate.net
For instance, DFT calculations on various pyrazole derivatives have been used to determine these energy values, which are critical in predicting their behavior in chemical reactions. eurjchem.com The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites for chemical attack. researchgate.netresearchgate.net
Table 1: Representative Frontier Molecular Orbital Energies for Substituted Pyrazoles (Calculated via DFT)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 3-methyl-1-phenylpyrazole | -0.3316 | -0.0472 | 0.2844 |
| Carbazole-based Pyrazole Derivative 1 | -5.25 | -1.83 | 3.42 |
| Carbazole-based Pyrazole Derivative 2 | -5.32 | -2.82 | 2.50 |
| Carbazole-based Pyrazole Derivative 4 | -5.36 | -2.85 | 2.51 |
Note: Data presented are for illustrative purposes based on similarly structured compounds and are not the specific calculated values for methyl 1,3-dimethyl-1H-pyrazole-4-carboxylate. researchgate.netnankai.edu.cn
Computational Modeling for Conformational Analysis and Molecular Geometry
Computational modeling is essential for determining the three-dimensional structure of molecules, including bond lengths, bond angles, and dihedral angles. researchgate.net For this compound, conformational analysis can predict the most stable arrangement of its substituent groups, particularly the orientation of the methyl carboxylate group relative to the pyrazole ring.
Table 2: Typical Geometrical Parameters for a Substituted Pyrazole Ring
| Parameter | Typical Value | Description |
|---|---|---|
| N1-N2 Bond Length | ~1.35 Å | The bond connecting the two nitrogen atoms in the pyrazole ring. |
| N2-C3 Bond Length | ~1.33 Å | The bond between a nitrogen and an adjacent carbon. |
| C3-C4 Bond Length | ~1.42 Å | A carbon-carbon bond within the five-membered ring. |
| C4-C5 Bond Length | ~1.37 Å | A carbon-carbon bond within the five-membered ring. |
| C5-N1 Bond Length | ~1.36 Å | The bond between a carbon and the N1 nitrogen. |
| C3-N2-N1 Angle | ~112° | An internal angle of the pyrazole ring. |
| N2-N1-C5 Angle | ~105° | An internal angle of the pyrazole ring. |
Note: These are generalized values for the pyrazole ring; specific values for this compound would be determined through specific computational geometry optimization.
Theoretical Studies on Tautomerism and Aromaticity of the Pyrazole Ring
Tautomerism is a significant phenomenon in many pyrazole compounds, where a proton can move between the two nitrogen atoms of the ring (annular tautomerism). nih.govresearchgate.net This equilibrium can influence the molecule's reactivity and biological properties. nih.gov However, in the case of this compound, the issue of annular tautomerism is precluded. Because both nitrogen atoms of the pyrazole ring are substituted with methyl groups (at the N1 position), there is no mobile proton available to participate in prototropic tautomerism. mdpi.com This "fixed" N-substituted structure simplifies its chemical behavior compared to N-unsubstituted pyrazoles.
Aromaticity is a fundamental property of the pyrazole ring, contributing to its stability. The pyrazole ring is a five-membered aromatic system with six π-electrons, conforming to Hückel's rule. nih.gov Computational methods are used to quantify the degree of aromaticity. One common method is the calculation of Nucleus-Independent Chemical Shifts (NICS), where negative values inside the ring typically indicate aromatic character. mdpi.combeilstein-journals.org Theoretical studies have consistently shown that pyrazole and its derivatives are highly aromatic. The fusion of a pyrazole ring with other systems, such as a carborane cage, has been computationally studied to understand how aromaticity is affected, revealing that the pyrazole's aromatic character can be lost in such fusions. beilstein-journals.org For this compound, the substituents are not expected to disrupt the core aromaticity of the pyrazole ring.
Elucidation of Reaction Mechanisms via Computational Approaches
Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions, including the synthesis of pyrazole derivatives. mdpi.comresearchgate.net The most common synthetic route to the pyrazole core involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov
For a molecule like this compound, the synthesis would likely involve a substituted hydrazine (e.g., methylhydrazine) reacting with a functionalized 1,3-dicarbonyl equivalent. Computational approaches can model the entire reaction pathway, identifying key intermediates, transition states, and activation energies. researchgate.net This allows chemists to understand the regioselectivity of the reaction—for instance, why a particular nitrogen atom of the hydrazine attacks a specific carbonyl group. researchgate.net Theoretical studies can also explore alternative synthetic routes, such as 1,3-dipolar cycloaddition reactions, providing insights into their feasibility and potential outcomes. mdpi.com While specific reports on the synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid exist, detailed computational studies of its formation mechanism are not widely published. google.com
Structure-Reactivity Relationship (SRR) Studies based on Computational Parameters
Structure-Reactivity Relationship (SRR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate a molecule's chemical structure with its reactivity or biological activity. researchgate.netej-chem.org These studies rely heavily on computational parameters, or "descriptors," calculated for a series of related compounds. nih.gov For pyrazole derivatives, SRR studies have been used to guide the design of new compounds with desired properties, such as enhanced biological activity. mdpi.comnih.govnih.gov
Key computational parameters used in these studies include electronic, steric, and lipophilic descriptors. Electronic descriptors are often derived from quantum chemical calculations and include HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and atomic charges on specific atoms. researchgate.netingentaconnect.com These parameters help to explain and predict the interactions of the molecule with biological targets. researchgate.net For example, a strong correlation might be found between the LUMO energy of a series of pyrazole inhibitors and their binding affinity to an enzyme, suggesting that electron acceptance plays a key role in the interaction.
Table 3: Common Computational Parameters Used in SRR Studies of Pyrazole Derivatives
| Parameter (Descriptor) | Significance in SRR/QSAR |
|---|---|
| HOMO Energy | Relates to the molecule's electron-donating ability and susceptibility to electrophilic attack. researchgate.net |
| LUMO Energy | Indicates the molecule's electron-accepting ability and susceptibility to nucleophilic attack. researchgate.net |
| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. researchgate.net |
| Dipole Moment | Describes the polarity of the molecule, which is important for solubility and binding interactions. researchgate.net |
| Mulliken Atomic Charges | Identifies partial charges on atoms, highlighting potential sites for electrostatic interactions. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions, predicting sites for non-covalent interactions. researchgate.net |
| LogP (Partition Coefficient) | Measures lipophilicity, which affects membrane permeability and pharmacokinetic properties. |
| Molecular Volume/Surface Area | Steric descriptors that influence how a molecule fits into a binding site. |
Applications of Methyl 1,3 Dimethyl 1h Pyrazole 4 Carboxylate As a Synthetic Building Block
Precursor for the Synthesis of Diverse Pyrazole (B372694) Derivatives
The ester functionality of methyl 1,3-dimethyl-1H-pyrazole-4-carboxylate serves as a versatile handle for the introduction of various functional groups, enabling the synthesis of a wide range of pyrazole derivatives. One of the most common transformations is its conversion to pyrazole-4-carboxamides through amidation reactions. This is often achieved by first hydrolyzing the methyl ester to the corresponding carboxylic acid, which is then activated, for example, by conversion to the acyl chloride, before being reacted with a desired amine. These pyrazole amides are a prominent class of compounds in both medicinal chemistry and agrochemical research. nih.govresearchgate.net
Furthermore, the pyrazole ring itself can be further functionalized. While the 4-position is substituted with the carboxylate, the 5-position can be a site for further reactions. For instance, pyrazole-4-carbaldehydes, which are structurally related to the title compound, are known to undergo Vilsmeier-Haack type reactions to introduce a formyl group, which can then be used to build other functionalities. umich.edu Although direct functionalization of this compound at other ring positions is less commonly reported, its derivatives serve as platforms for such modifications.
The general reactivity of the pyrazole nucleus allows for a variety of transformations. For example, N-alkylation of the pyrazole ring nitrogen is a common strategy to introduce further diversity. nih.gov While the title compound is already N-methylated, related pyrazole esters without a substituent at the N1-position are readily alkylated.
Key Intermediate in the Assembly of Complex Heterocyclic Systems
The bifunctional nature of this compound and its derivatives makes them excellent starting materials for the synthesis of fused heterocyclic systems. A prominent example is the construction of pyrazolo[3,4-d]pyrimidines, a class of compounds with significant biological activities, including anticancer properties. nih.govnih.govsemanticscholar.org The general synthetic strategy involves the conversion of a 5-aminopyrazole-4-carboxylate derivative into the pyrazolo[3,4-d]pyrimidine scaffold. For instance, ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate can be hydrolyzed to the corresponding carboxylic acid, which is then cyclized with acetic anhydride (B1165640) to form a pyrazolo[3,4-d] nih.govrsc.orgoxazin-4-one. This intermediate can subsequently react with various nucleophiles, such as amines and hydrazines, to yield a diverse library of pyrazolo[3,4-d]pyrimidin-4-ones. nih.gov
Another example of the construction of fused systems involves the reaction of pyrazole derivatives with other bifunctional molecules. For instance, the condensation of 3-formylchromones with pyrazole derivatives can lead to the formation of chromone-fused pyrazoles. semanticscholar.org While not a direct reaction of the title compound, this illustrates the principle of using substituted pyrazoles to build complex, multi-ring systems.
The following table summarizes some of the complex heterocyclic systems that can be synthesized from pyrazole carboxylate precursors:
| Precursor Type | Reagents | Fused Heterocyclic System | Reference(s) |
| 5-Aminopyrazole-4-carboxylate | Acetic anhydride, amines/hydrazines | Pyrazolo[3,4-d]pyrimidines | nih.govnih.govsemanticscholar.org |
| Pyrazole-4-carbaldehyde | Active methylene (B1212753) compounds | Pyrazolo[3,4-b]pyridines | chim.it |
| 3-Formylchromone | Pyrazole derivatives | Chromone-fused pyrazoles | semanticscholar.org |
Role in the Synthetic Pathways of Agrochemical Intermediates
This compound and its close derivatives are of significant interest in the agrochemical industry, particularly in the synthesis of modern fungicides. The corresponding carboxylic acid, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, has been identified as a key impurity in the manufacturing process of several succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides, such as fluxapyroxad. chim.it This strongly suggests that the methyl ester is a likely intermediate or starting material in these industrial syntheses.
The following table lists some prominent SDHI fungicides that contain a pyrazole-4-carboxamide core, illustrating the importance of this structural motif which can be derived from precursors like this compound.
| Fungicide | Key Pyrazole Intermediate | Reference(s) |
| Fluxapyroxad | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | nih.govchemicalbook.comchemicalbook.com |
| Bixafen | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | chemicalbook.com |
| Penthiopyrad | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | acs.org |
| Isopyrazam | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | nih.gov |
Scaffold Component for Investigational Chemical Entities in Research
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. ekb.eg Consequently, this compound serves as an attractive starting point for the synthesis of new investigational chemical entities in drug discovery programs.
The ability to easily convert the ester group into a wide variety of amides allows for the systematic exploration of the chemical space around the pyrazole core. By reacting the corresponding carboxylic acid with a diverse range of amines, medicinal chemists can generate large libraries of compounds for biological screening. unisi.it These libraries can be tested against various targets, such as kinases, which are often implicated in diseases like cancer. nih.gov
For example, derivatives of pyrazolo[3,4-d]pyrimidines, which can be synthesized from pyrazole-4-carboxylate precursors, are known to act as protein kinase inhibitors. nih.gov The development of prodrugs of pyrazolo[3,4-d]pyrimidines has also been explored to improve their pharmacokinetic properties. nih.gov Furthermore, pyrazole derivatives have been investigated for a wide range of other biological activities, including as antidiabetic and antioxidant agents. ekb.eg
Utility in the Development of New Organic Reactions and Methodologies
While specific examples of this compound being used to develop entirely new named reactions are not prevalent in the literature, its role as a versatile substrate is implicit in the advancement of synthetic methodologies. The synthesis of complex molecules often drives the development of new and improved chemical reactions.
The preparation of pyrazole derivatives from precursors like this compound often employs modern synthetic techniques, including multicomponent reactions (MCRs). researchgate.netnih.gov For example, the Ugi and Passerini reactions are powerful MCRs for the rapid assembly of complex molecules from simple starting materials. researchgate.netorganic-chemistry.orgnih.gov While direct participation of the title compound in these specific named reactions is not extensively documented, the functional groups it possesses are amenable to such transformations.
Furthermore, the synthesis of fused heterocyclic systems from pyrazole precursors often involves cyclocondensation reactions, which are a cornerstone of heterocyclic chemistry. rsc.org The exploration of new catalysts and reaction conditions for these cyclizations, using substrates like derivatives of this compound, contributes to the broader field of organic synthesis. For instance, the use of metal complexes derived from pyrazole carboxylic acids in catalysis, such as for oxygen evolution reactions, has been reported, showcasing the potential for these compounds in developing new catalytic systems. rsc.org
Future Research Perspectives and Methodological Challenges
Development of Highly Selective and Efficient Synthetic Routes
The classical synthesis of pyrazoles, often achieved through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, presents challenges in regioselectivity, especially with unsymmetrical dicarbonyls. mdpi.commdpi.com Future research must focus on developing synthetic routes to methyl 1,3-dimethyl-1H-pyrazole-4-carboxylate that offer superior control over isomer formation and higher yields.
Key areas for development include:
Multicomponent Reactions (MCRs): Designing novel MCRs that can construct the substituted pyrazole (B372694) ring in a single, atom-economical step from simple, readily available starting materials. mdpi.combeilstein-journals.org MCRs offer advantages in efficiency and can rapidly build molecular complexity. beilstein-journals.org
Catalytic Methods: Exploring new catalytic systems, including transition metals and organocatalysts, to facilitate the cycloaddition reactions under milder conditions. mdpi.com For instance, the use of catalysts like copper triflate has been shown to be effective in the synthesis of related pyrazole structures. mdpi.com
Novel Precursors: Investigating alternative precursors beyond traditional 1,3-dicarbonyls, such as α,β-alkynic aldehydes or esters, which can offer different pathways and selectivities. mdpi.com The direct synthesis from esters is an emerging strategy that could provide a more streamlined approach. researchgate.net
| Synthetic Strategy | Potential Advantages for this compound | Key Challenges |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to derivatives. mdpi.combeilstein-journals.org | Identification of suitable starting materials, control of regioselectivity. |
| Advanced Catalysis | Milder reaction conditions, higher yields, improved selectivity, potential for asymmetric synthesis. mdpi.com | Catalyst cost and sensitivity, removal of metal residues. |
| Alternative Precursors | Access to novel substitution patterns, overcoming limitations of classical methods. mdpi.comresearchgate.net | Availability and stability of precursors, development of new reaction conditions. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
Beyond its synthesis, the reactivity of this compound itself is a fertile ground for research. The pyrazole core is an aromatic heterocycle, and understanding its substitution patterns is crucial. Electrophilic substitution typically occurs at the C4 position, but since this is already occupied by the carboxylate group, research could explore functionalization at other positions. nih.gov
Future investigations should target:
C-H Activation: Developing methods for the direct functionalization of the C-H bonds of the two methyl groups (N-methyl and C-methyl) or the C5-H bond of the pyrazole ring. This would bypass the need for pre-functionalized substrates and offer a more direct route to complex derivatives.
Transformations of the Ester Group: Exploring novel transformations of the methyl carboxylate group beyond simple hydrolysis or amidation to introduce diverse functionalities at the C4 position. This could involve reduction, conversion to other carbonyl derivatives, or participation in cross-coupling reactions.
Ring-Opening and Rearrangement Reactions: Investigating the stability of the pyrazole ring under various conditions (e.g., photochemical, thermal, or with specific reagents) to discover unprecedented rearrangements or ring-opening cascades that could lead to entirely new heterocyclic systems. mdpi.com The Vilsmeier-Haack reaction, for example, is a known method to introduce a formyl group at the C4 position of pyrazoles, highlighting the reactivity of this site. nih.gov
Integration into Automated Synthesis and Flow Chemistry Platforms
The transition from traditional batch synthesis to continuous flow processes represents a significant methodological advancement. galchimia.com Flow chemistry offers enhanced safety, better control over reaction parameters (temperature, pressure, and time), and improved scalability. galchimia.commdpi.comthieme-connect.com
For this compound, future work should focus on:
Developing Continuous Flow Syntheses: Designing a complete, multi-step flow synthesis from basic starting materials. mdpi.comrsc.org This could involve sequential reactor coils where each step of the synthesis, such as the formation of an enaminone intermediate followed by cyclization with methylhydrazine, occurs in a continuous stream. galchimia.com
High-Throughput Screening: Utilizing automated platforms to rapidly screen different catalysts, solvents, and reaction conditions to optimize the synthesis. This can accelerate the discovery of highly efficient protocols.
In-line Purification and Analysis: Integrating purification modules (e.g., liquid-liquid extraction, chromatography) and analytical tools (e.g., HPLC-MS) directly into the flow system to enable real-time monitoring and isolation of the pure product. galchimia.com The safe handling of potentially hazardous intermediates, like diazo compounds in some pyrazole syntheses, is a major advantage of flow systems. mit.edu
Advancements in Sustainable and Environmentally Benign Synthetic Strategies
Green chemistry principles are increasingly critical in modern chemical synthesis to minimize environmental impact. chemijournal.com Research into the synthesis of this compound should prioritize the development of sustainable methodologies. nih.gov
Promising avenues for research include:
Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives such as water, ethanol (B145695), or ionic liquids. benthamdirect.comthieme-connect.com Aqueous multicomponent reactions have proven effective for synthesizing related pyrazole structures. thieme-connect.com
Alternative Energy Sources: Employing microwave irradiation or sonication to accelerate reaction rates, often leading to higher yields and shorter reaction times with reduced energy consumption. mdpi.com
Recyclable Catalysts: Using heterogeneous or recyclable catalysts, such as solid acids or polymer-supported reagents, to simplify product purification and reduce chemical waste. nih.govthieme-connect.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thus minimizing waste. nih.gov
| Green Chemistry Approach | Application to Synthesis | Environmental Benefit |
| Use of Water as Solvent | Performing the cyclocondensation step in an aqueous medium. thieme-connect.com | Reduces reliance on volatile and toxic organic solvents. bohrium.com |
| Microwave-Assisted Synthesis | Accelerating the reaction between the 1,3-dicarbonyl equivalent and methylhydrazine. mdpi.com | Lower energy consumption, shorter reaction times, often improved yields. mdpi.com |
| Recyclable Catalysts | Employing solid acid catalysts (e.g., clays, resins) for the cyclization step. thieme-connect.com | Minimizes catalyst waste and simplifies purification. nih.gov |
| Solvent-Free Reactions | Conducting reactions by grinding reagents together, potentially with catalytic assistance. benthamdirect.commdpi.com | Eliminates solvent waste entirely, leading to a cleaner process. chemijournal.com |
Synergistic Approaches Combining Synthetic and Computational Chemistry
The integration of computational chemistry with experimental synthesis provides a powerful tool for understanding and predicting chemical reactivity. eurasianjournals.com For this compound, this synergy can accelerate the development of new synthetic methods and the discovery of novel reactivity.
Future research should leverage:
Density Functional Theory (DFT) Calculations: Using DFT to model reaction pathways, calculate transition state energies, and predict the regioselectivity of synthetic routes. researchgate.netresearchgate.net This can help in understanding why a particular isomer is formed and guide the design of more selective reactions. tandfonline.com
Mechanism Elucidation: Combining experimental studies with computational modeling to gain a deep understanding of reaction mechanisms. For instance, DFT can help rationalize the different outcomes of gold- versus silver-catalyzed reactions in related heterocyclic syntheses. acs.org
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models or using machine learning algorithms to predict the properties and reactivity of novel pyrazole derivatives, thereby guiding synthetic efforts toward molecules with desired characteristics. eurasianjournals.com Computational tools can provide insights into molecular properties like the energies of frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding reactivity. researchgate.netresearchgate.net
By pursuing these research directions, the scientific community can address the existing methodological challenges and unlock the full potential of this compound and related compounds in various scientific and technological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
